molecular formula C20H18N2O3S B2922749 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide CAS No. 955684-93-2

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2922749
CAS No.: 955684-93-2
M. Wt: 366.44
InChI Key: FCUVRWYDPXXZJQ-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that possesses unique structural characteristics due to the presence of both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic synthesis processes. One common route includes:

  • Starting materials: Furan-2-carboxylic acid, 1,2,3,4-tetrahydroisoquinoline, and thiophene-2-ylacetic acid.

  • Amidation: The carboxylic acids are converted to their respective amides using reagents such as thionyl chloride or carbodiimides.

  • Coupling Reaction: The amides are then coupled using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods: For large-scale production, continuous flow synthesis could be employed to enhance efficiency and yield. This method involves:

  • Utilizing automated reactors.

  • Optimizing reaction conditions for high throughput.

  • Ensuring stringent quality control measures to maintain compound purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often involving reagents like hydrogen peroxide or peracids, leading to the formation of corresponding sulfoxides or sulfones when targeting the thiophene ring.

  • Reduction: Reduction reactions can convert the compound into its more saturated derivatives, using reagents such as lithium aluminium hydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the furan and thiophene rings, using various halogenating or alkylating agents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracids.

  • Reduction: Lithium aluminium hydride, catalytic hydrogenation.

  • Substitution: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like methyl iodide.

Major Products Formed:

  • Oxidation products include sulfoxides and sulfones.

  • Reduction products are more saturated derivatives of the original compound.

  • Substitution reactions yield halogenated or alkylated furan and thiophene derivatives.

Scientific Research Applications

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide has several research applications across various domains:

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.

  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule, interacting with various biomolecular targets.

Medicine:

Industry:

  • May serve as a precursor in the production of specialized polymers and materials.

Mechanism of Action

Comparison and Uniqueness:

  • Compared to similar compounds like N-(2-(benzoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide, the furan ring provides different electronic properties, affecting the compound’s reactivity and binding affinity.

  • Its unique combination of furan and thiophene rings differentiates it from analogs with other heterocyclic rings, leading to distinct chemical and biological behaviors.

Comparison with Similar Compounds

  • N-(2-(benzoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide.

  • N-(2-(pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-19(12-17-3-2-10-26-17)21-16-6-5-14-7-8-22(13-15(14)11-16)20(24)18-4-1-9-25-18/h1-6,9-11H,7-8,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUVRWYDPXXZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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